![molecular formula C23H20BrFN2O2 B2885001 methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate CAS No. 312527-82-5](/img/structure/B2885001.png)
methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-2-fluorophenyl)acetate is a compound with the CAS Number: 193290-19-6 . It has a molecular weight of 247.06 . It’s a colorless to yellow liquid stored in a refrigerator .
Molecular Structure Analysis
The InChI code for Methyl 2-(4-bromo-2-fluorophenyl)acetate is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(4-bromo-2-fluorophenyl)acetate has a molecular weight of 247.06 . It’s a colorless to yellow liquid . It’s stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential. For instance, the synthesis of substituted 6-bromoquinazolinones involves the preparation of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from 6-bromo-2-phenyl-1,3,4-benzoxazinone and ethyl glycinate. These compounds are then reacted with primary amines or hydrazine hydrate to produce N-substituted acetamides and triazin-thiol derivatives, respectively (Ch. Rajveer et al., 2010). Such syntheses are characterized using analytical and spectral data, contributing to the understanding of their chemical properties and potential applications in scientific research.
Biological Evaluation and Applications
Quinazolinone derivatives have been evaluated for various biological activities, including their potential as anti-cancer agents. For example, a new derivative synthesized through the S-arylation method exhibited potent cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Newer quinazolinones synthesized from reactions involving 2-alkyl-6-bromo-3,1-benzoxazine-4-one have been screened for antimicrobial activity, demonstrating their potential as antibacterial agents (J. A. Patel et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRMWRIVMLJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

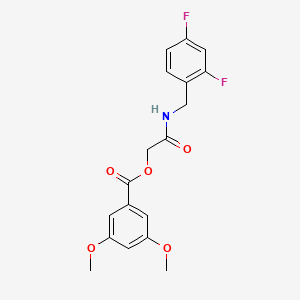
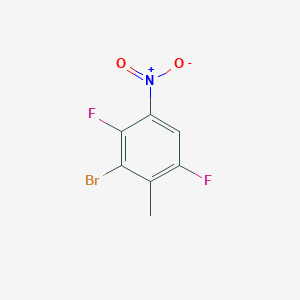
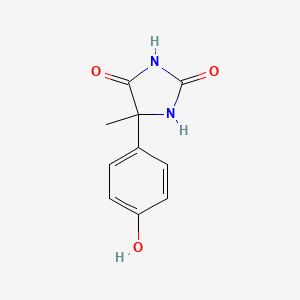
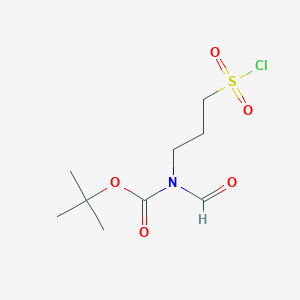
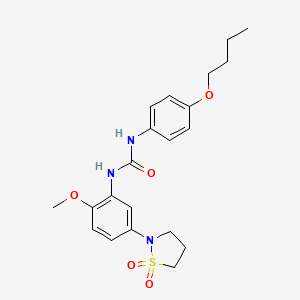
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)


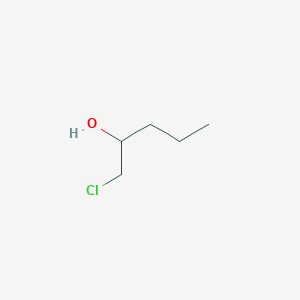
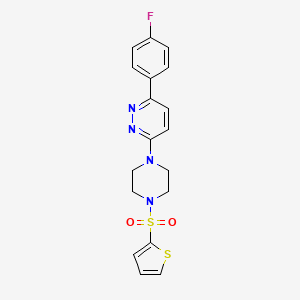
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)